molecular formula C16H20N6O3 B11260258 6-(morpholin-4-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine

6-(morpholin-4-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine

Cat. No.: B11260258
M. Wt: 344.37 g/mol
InChI Key: MSISVKUDRYHVJB-UHFFFAOYSA-N
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Description

6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a morpholine ring, a nitro group, and a phenylethyl substituent, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids.

    Substitution with Morpholine: The morpholine ring is introduced via a nucleophilic substitution reaction, where the nitro group is replaced by morpholine under controlled conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Aminopyrimidine Derivatives: Reduction of the nitro group leads to the formation of aminopyrimidine derivatives.

    Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-nitropyrimidine share structural similarities.

    Morpholine-Substituted Compounds: Compounds like morpholine-substituted benzene derivatives.

Uniqueness

6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound in the development of anticancer therapies.

Properties

Molecular Formula

C16H20N6O3

Molecular Weight

344.37 g/mol

IUPAC Name

6-morpholin-4-yl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C16H20N6O3/c17-14-13(22(23)24)15(21-8-10-25-11-9-21)20-16(19-14)18-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H3,17,18,19,20)

InChI Key

MSISVKUDRYHVJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3

Origin of Product

United States

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